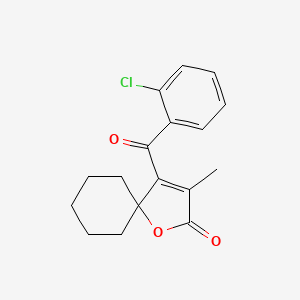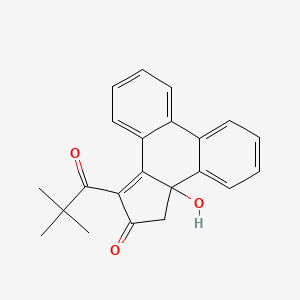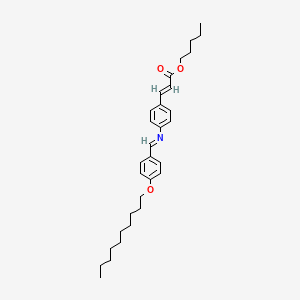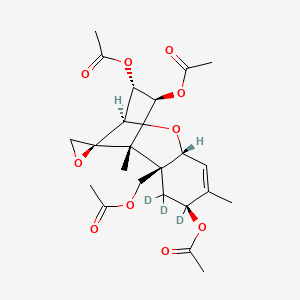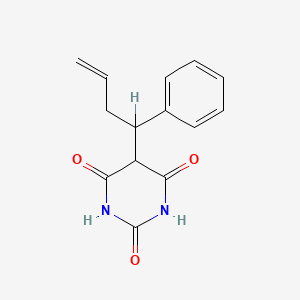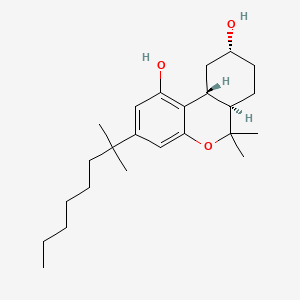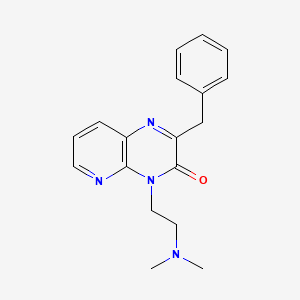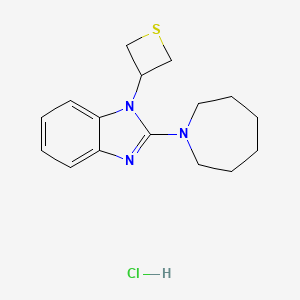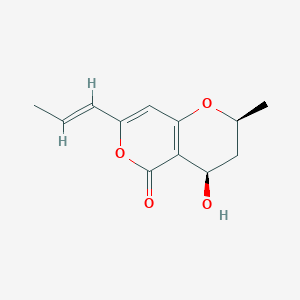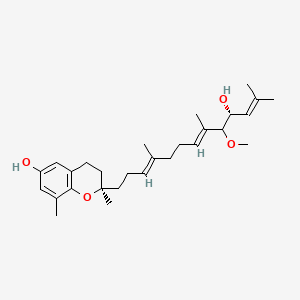
Canbisol, (+/-)-(rrr)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Canbisol, also known as Nabidrox, is a synthetic cannabinoid derivative. It is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). This compound is a potent agonist at both the CB1 and CB2 receptors, with a binding affinity of 0.1 nM at CB1 and 0.2 nM at CB2 . Canbisol is primarily used in scientific research, particularly in receptor binding studies to determine the structure and function of cannabinoid receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Canbisol involves several steps, starting with the preparation of the core benzochromene structure. The key steps include:
Formation of the benzochromene core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the dimethylheptyl side chain: This step typically involves alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of Canbisol follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of the benzochromene core and the dimethylheptyl side chain.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
Canbisol undergoes various chemical reactions, including:
Oxidation: Canbisol can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Canbisol to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the Canbisol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs of Canbisol.
科学的研究の応用
Canbisol has a wide range of applications in scientific research:
Chemistry: Used in receptor binding studies to understand the structure and function of cannabinoid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
類似化合物との比較
Canbisol is similar to other synthetic cannabinoids such as:
- CP 42,096
- HU-210
- HU-243
- Nabilone
Uniqueness
What sets Canbisol apart is its high binding affinity for both CB1 and CB2 receptors, making it a potent agonist. This high affinity allows for more effective receptor activation and modulation of signaling pathways compared to other cannabinoids .
特性
| 101693-56-5 | |
分子式 |
C24H38O3 |
分子量 |
374.6 g/mol |
IUPAC名 |
(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1 |
InChIキー |
UEKGZFCGRQYMRM-GUDVDZBRSA-N |
異性体SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
正規SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



